2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one
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Overview
Description
2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one is a chemical compound with the molecular formula C13H24O3. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is notable for its unique structural features, which include tert-butyl, isopropyl, and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-tert-butyl-5-isopropyl-6-methyl-1,3-dioxane-4-ol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Typically, the process involves the use of high-purity starting materials and optimized reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxane: Similar in structure but lacks the ketone functional group.
2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxane-4-ol: Similar structure with a hydroxyl group instead of a ketone.
Uniqueness
2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-tert-butyl-6-methyl-5-propan-2-yl-1,3-dioxan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-7(2)9-8(3)14-11(12(4,5)6)15-10(9)13/h7-9,11H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCVINNEKZFCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)OC(O1)C(C)(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338608 |
Source
|
Record name | 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129287-66-7 |
Source
|
Record name | 2-tert-Butyl-5-isopropyl-6-methyl-1,3-dioxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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